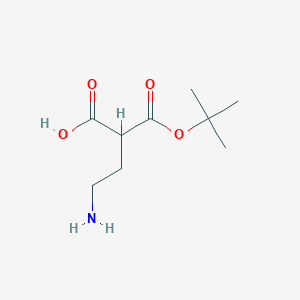

Boc-4-Aminobutyric acid

Description

Contextualization within Protected Amino Acid Chemistry

In the realm of organic synthesis, particularly in the assembly of peptides or other complex molecules containing amino functionalities, controlling reactivity is paramount. libretexts.org Unwanted side reactions are a major challenge when multiple functional groups are present in a molecule. libretexts.org Protected amino acids are fundamental tools designed to overcome this challenge. By selectively blocking the reactive amino group, chemists can direct chemical transformations to other sites, such as the carboxylic acid group. cymitquimica.com

Boc-4-aminobutyric acid is a prime example of a protected amino acid. chemimpex.com The Boc group attached to the nitrogen atom of 4-aminobutyric acid effectively shields the amine's nucleophilicity, preventing it from participating in undesired reactions. cymitquimica.comtotal-synthesis.com This protection is a critical step in multi-step syntheses, allowing for the sequential and controlled formation of chemical bonds. After the desired modifications are made to the molecule, the protecting group can be removed to restore the free amine, which can then be used for subsequent reaction steps, such as peptide bond formation. cymitquimica.com

Fundamental Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic synthesis, especially in non-peptide chemistry. jk-sci.com Its widespread use stems from its unique chemical properties: it is stable under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, yet it can be easily removed under mild acidic conditions. total-synthesis.com

The introduction of the Boc group, or "Boc protection," is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine (B128534) (TEA). jk-sci.com The deprotection step involves treating the N-Boc protected amine with a strong acid. wikipedia.org Commonly used reagents for this purpose include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727). jk-sci.comwikipedia.org The mechanism involves protonation of the protected amine, which triggers the cleavage of the group to form a stable t-butyl cation, carbon dioxide, and the free amine. jk-sci.com

A key advantage of the Boc group is its "orthogonality" to other protecting groups. total-synthesis.comnumberanalytics.com This means that different protecting groups can be removed selectively from a molecule without affecting others. For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. total-synthesis.comnumberanalytics.com This orthogonality is crucial in complex synthetic strategies like solid-phase peptide synthesis (SPPS), where precise, sequential deprotection is required to build a specific peptide sequence. numberanalytics.com

Overview of 4-Aminobutyric Acid Derivatives as Key Building Blocks

4-Aminobutyric acid (GABA) and its derivatives are valuable building blocks in chemical and pharmaceutical research. chemicalbook.com While GABA itself is an important inhibitory neurotransmitter, its derivatives are explored for a wide range of applications due to their unique structural framework. acs.orgnih.gov

Researchers have synthesized numerous GABA derivatives to develop multifunctional drugs for treating neurological disorders such as epilepsy and neuropathic pain. acs.orgnih.gov By modifying the core GABA structure, scientists aim to enhance its therapeutic properties and ability to cross the blood-brain barrier. acs.org Furthermore, derivatives of 4-aminobutyric acid have been investigated as potential "self-immolative spacers." rsc.orgresearchgate.net These are molecular linkers used in drug delivery systems that, upon a specific trigger, undergo rapid intramolecular cyclization to form a γ-lactam, releasing a therapeutic agent in the process. rsc.orgresearchgate.net The kinetics of this cyclization can be fine-tuned by substituting the GABA backbone, making these derivatives highly adaptable for controlled-release applications. rsc.org

Academic Research Landscape and Significance of this compound

This compound stands out as a versatile and indispensable intermediate in the academic and industrial research landscape. chemimpex.com It combines the stability and selective reactivity of the Boc protecting group with the pharmacologically relevant GABA scaffold. This combination makes it a preferred building block in the synthesis of complex target molecules. chemimpex.comcymitquimica.com

Chemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Boc-GABA-OH, N-Boc-γ-aminobutyric acid, 4-(Boc-amino)butyric acid | nih.govchemicalbook.com |

| CAS Number | 57294-38-9 | chemimpex.comnih.gov |

| Molecular Formula | C₉H₁₇NO₄ | chemimpex.comnih.gov |

| Molecular Weight | 203.24 g/mol | nih.govchemicalbook.com |

| Appearance | White to off-white crystalline powder or solid | chemimpex.comcymitquimica.comchemicalbook.com |

| Melting Point | 50 - 62 °C | chemimpex.comtcichemicals.com |

| Solubility | Soluble in methanol and organic solvents like dichloromethane | cymitquimica.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(4-5-10)7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12) |

InChI Key |

RSUDLACLOAKYCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc 4 Aminobutyric Acid and Its Isomeric and Substituted Analogs

Established Synthetic Pathways to N-Boc-4-Aminobutyric Acid

The preparation of the parent achiral scaffold, N-Boc-4-aminobutyric acid, is typically straightforward and can be accomplished through several reliable methods.

Direct N-Protection of 4-Aminobutyric Acid

The most common and direct route to N-Boc-4-aminobutyric acid involves the N-protection of 4-aminobutyric acid (GABA). This reaction is typically achieved by treating GABA with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often referred to as Boc anhydride, under basic conditions. The base neutralizes the carboxylic acid and the ammonium (B1175870) salt formed in the reaction, facilitating the nucleophilic attack of the amino group on the Boc anhydride. wikipedia.orgchemicalbook.com This method is widely adopted due to its high efficiency, operational simplicity, and mild reaction conditions, which prevent racemization in chiral substrates. wikipedia.org A variety of bases and solvent systems can be employed to optimize the reaction for scale and purity.

Common conditions for the direct N-protection of GABA are summarized in the table below.

| Base | Solvent System | Typical Temperature | Yield (%) | Reference |

| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | Room Temperature | >95 | wikipedia.org |

| Triethylamine (B128534) (Et₃N) | Acetone/Water | 0-40 °C | High | google.com |

| Sodium Hydroxide (B78521) (NaOH) | tert-Butanol/Water | Room Temperature | ~90 | |

| 4-Dimethylaminopyridine (B28879) (DMAP) | Acetonitrile (B52724) | Room Temperature | High | chemicalbook.com |

Convergent and Divergent Synthetic Approaches to the Boc-Protected Scaffold

Beyond direct protection, alternative synthetic strategies offer access to the Boc-4-aminobutyric acid scaffold, often starting from precursors other than GABA itself. These methods can be advantageous when preparing substituted analogs.

A notable divergent approach begins with γ-butyrolactone. The lactone ring can be opened by a nitrogen nucleophile, such as potassium phthalimide, to form an intermediate that, upon hydrolysis, yields 4-aminobutyric acid. researchgate.net This product can then be Boc-protected in a subsequent step. This pathway is particularly useful for creating a variety of GABA analogs by using substituted lactones or different nitrogen sources in the ring-opening step.

Convergent syntheses , where different fragments of the molecule are prepared separately and then combined, are less common for the simple Boc-GABA structure but are fundamental for constructing more complex, substituted analogs. For instance, a four-carbon backbone with a latent amino group could be coupled with a protected carboxylate equivalent. A copper-catalyzed carboamination of alkenes, using acetonitrile as both a carbon and nitrogen source, represents a modern strategy to assemble the core structure of GABA derivatives, which can then be appropriately functionalized and protected. organic-chemistry.org

Stereoselective Synthesis of Chiral Boc-Aminobutyric Acid Derivatives

The synthesis of enantiomerically pure substituted Boc-aminobutyric acids is of paramount importance, as the biological activity of these compounds is often dependent on their absolute configuration. researchgate.net Methodologies to control stereochemistry include asymmetric induction, the use of chiral auxiliaries, and diastereoselective functionalizations.

Asymmetric Induction Strategies in Alpha-Substituted Analogs

Asymmetric induction involves the use of a chiral catalyst or reagent to directly create a stereocenter in a prochiral substrate. This approach is highly efficient as the chirality is introduced in a single step with catalytic amounts of the chiral source.

One powerful strategy is the palladium-catalyzed enantioselective C(sp³)–H activation. Using a chiral ligand such as acetyl-protected amino quinoline (B57606) (APAQ), the C-H bond at the β-position of GABA can be arylated to produce chiral β-aryl GABA derivatives with good yields and enantiomeric excess. researchgate.netnih.gov Another prominent method is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to substrates like alkyl γ-phthalimidocrotonates, which effectively generates β-substituted GABA derivatives with high enantioselectivity.

| Catalytic System | Reaction Type | Position Functionalized | Enantioselectivity (ee) |

| Pd(II) / Chiral APAQ Ligand | C(sp³)-H Arylation | β-position | Up to 74% |

| Rh(I) / Chiral BINAP Ligand | 1,4-Conjugate Addition | β-position | Up to 96% |

Chiral Auxiliary-Mediated Synthesis of Enantiopure Derivatives

A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct a stereoselective transformation, after which it is removed. wikipedia.org This is a robust and predictable method for controlling stereochemistry.

Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries. wikipedia.orgresearchgate.netresearchgate.net An N-acylated oxazolidinone can be enolized and reacted with an electrophile; the bulky substituent on the auxiliary sterically blocks one face of the enolate, leading to a highly diastereoselective alkylation or aldol (B89426) reaction. researchgate.netbath.ac.uk The auxiliary can then be cleaved to reveal the chiral carboxylic acid, which can be further modified to the desired GABA analog.

Another effective auxiliary is N-phenylpantolactam . In one approach, racemic α-aryl-β-cyanopropionic acid chlorides are esterified with either (R)- or (S)-N-phenylpantolactam. This results in a diastereomeric mixture of esters that can be separated by chromatography. Hydrolysis of the separated diastereomers provides the enantiopure acids, which are then converted into the final N-Boc-α-aryl-γ-aminobutyric acid derivatives. researchgate.net

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | Often >95:5 | researchgate.netresearchgate.net |

| Evans Oxazolidinone | Asymmetric Aldol Reaction | >90% de | bath.ac.uk |

| (R)- or (S)-N-Phenylpantolactam | Diastereoselective Esterification | Up to 93:7 | researchgate.net |

| Camphor Sultam | Asymmetric Allylic Addition | High | nih.gov |

Diastereoselective Control in Remote Functionalization

Achieving stereocontrol at a position remote from an existing chiral center presents a significant synthetic challenge. Diastereoselective reactions are employed to control the formation of new stereocenters based on the influence of one or more pre-existing stereocenters in the molecule.

A powerful example is the Michael addition of chiral tricyclic iminolactones to nitroalkenes. This reaction has been used to synthesize β-substituted-α,γ-diaminobutyric acids with excellent diastereoselectivity (up to >99:1 dr). The stereochemistry of the newly formed center at the β-position is dictated by the rigid conformation of the chiral iminolactone reactant. Subsequent transformations, including reduction of the nitro group and hydrolysis, yield the multichiral amino acid derivatives. This demonstrates precise control over remote functionalization, enabling the construction of complex, stereochemically rich GABA analogs.

Biocatalytic Approaches in the Synthesis of this compound Analogs

Biocatalysis leverages the inherent selectivity of enzymes to perform specific chemical transformations. In the context of this compound analogs, enzymes are primarily employed to create chiral intermediates with high enantiomeric purity.

Enzyme-Catalyzed Transformations for Chiral Intermediates

The generation of chiral synthons is a critical step in the synthesis of enantiomerically pure substituted this compound analogs. Various enzymatic strategies, including kinetic resolutions and desymmetrization reactions, have been successfully applied.

Lipase-Catalyzed Kinetic Resolution: Lipases are a class of enzymes widely used for the kinetic resolution of racemic mixtures. In the synthesis of chiral this compound precursors, lipases can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted and thus separated.

For instance, the kinetic resolution of racemic alcohols that are precursors to substituted this compound analogs can be efficiently achieved using lipases. A notable example is the resolution of racemic 1-(3-bromofuran-2-yl)-2-chloroethanol, a potential building block for complex furanosteroid A-ring moieties that can be conceptually related to substituted GABA analogs. The enantiomeric excess of the remaining alcohol and the produced ester are key indicators of the enzyme's efficiency.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) of Product | Enantiomeric Excess (ee %) of Remaining Substrate |

|---|---|---|---|---|---|

| CHIRAZYME L-2 C4 | (±)-1-(3-Bromofuran-2-yl)-2-chloroethanol | (S)-Ester | 40 | 98 | 71 |

Nitrilase-Catalyzed Desymmetrization: Another powerful biocatalytic strategy is the desymmetrization of prochiral dinitriles. Nitrilases can selectively hydrolyze one of the two nitrile groups in a prochiral molecule to a carboxylic acid, creating a chiral center. This approach has been effectively used in the synthesis of precursors for pharmaceutically important GABA analogs like (S)-Pregabalin and (R)-Baclofen. researchgate.net

The desymmetrization of 3-substituted glutaronitriles yields optically active cyanocarboxylic acids, which are valuable intermediates for chiral β-substituted γ-amino acids. researchgate.net The choice of nitrilase is crucial for achieving high enantioselectivity. researchgate.net

| Nitrilase | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| BjNIT6402 | 3-Isobutylglutaronitrile | (S)-3-(Cyanomethyl)-5-methylhexanoic acid | High | High |

| HsNIT | 3-(4'-Chlorophenyl)glutaronitrile | (S)-3-(4'-Chlorophenyl)-4-cyanobutanoic acid | High | High |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical transformations to create efficient and elegant synthetic pathways. These routes often utilize an enzymatic step to establish chirality, followed by chemical modifications to complete the synthesis of the target molecule.

A prominent example of a chemoenzymatic route is the synthesis of Pregabalin (B1679071), a substituted γ-amino acid. One industrial process involves the enzymatic resolution of a racemic diester intermediate. researchgate.net Lipolase, a commercially available lipase, is used to selectively hydrolyze one enantiomer of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net The resulting enantiomerically pure monoacid is then decarboxylated chemically to yield the key intermediate, (S)-3-cyano-5-methylhexanoic acid ethyl ester, a direct precursor to Pregabalin. researchgate.net This process is highly efficient as the undesired enantiomer can be racemized and recycled. researchgate.net

Another chemoenzymatic strategy for accessing pregabalin precursors involves the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. nih.gov This biocatalytic step establishes the stereocenter, and the resulting chiral cyanodiester can then be chemically converted to the final product. The stereochemical outcome of the enzymatic reduction can be controlled by the geometry of the starting alkene (E- or Z-isomer) and the choice of enzyme, allowing access to both enantiomers of the product with high enantiomeric purity. nih.gov

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| OPR1 mutant | (E)-β-Cyanoacrylate ester | (R)-β-Cyanodiester | >99 | >99 |

| OPR1 mutant | (Z)-β-Cyanoacrylate ester | (S)-β-Cyanodiester | >99 | >99 |

These examples highlight the power of combining enzymatic and chemical methods to develop practical and sustainable syntheses of chiral this compound analogs. The ability to introduce stereocenters with high fidelity early in the synthetic sequence is a key advantage of these approaches.

Protective Group Chemistry: Strategic Application and Manipulation of the Boc Moiety

Principles of N-Boc Protection in Amine and Amino Acid Synthesis

The protection of an amino group as its Boc-carbamate derivative is a common strategy to temporarily decrease its nucleophilicity and basicity, thereby allowing for selective reactions at other sites within a molecule. organic-chemistry.org This transformation is a key step in the multi-step synthesis of complex molecules, including peptides and pharmaceuticals. chemistrysteps.com

The most prevalent reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. jk-sci.com The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com This process is typically carried out in the presence of a base to neutralize the proton released from the amine. total-synthesis.com

Commonly employed bases include triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), and 4-dimethylaminopyridine (B28879) (DMAP). jk-sci.comwikipedia.org The choice of solvent is flexible, with tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), and aqueous mixtures being frequently used. jk-sci.comfishersci.co.uk The reactions are generally performed at room temperature and proceed with high yields. fishersci.co.uk

For amino acids like 4-aminobutyric acid, the protection is often conducted under aqueous conditions with a base like sodium hydroxide to ensure the carboxyl group remains deprotonated and soluble. organic-chemistry.org

Interactive Table: Common Reagents and Conditions for Boc Protection

| Reagent | Base | Solvent(s) | Temperature | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Room Temperature | Standard and widely used conditions. |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water/Dioxane, Water/THF | Room Temperature | Ideal for amino acids to maintain solubility. |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, Dichloromethane (DCM) | Room Temperature | DMAP can act as a catalyst for less reactive amines. wikipedia.org |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | An alternative activating agent for the Boc group. total-synthesis.com |

Factors Influencing Chemoselectivity of Bocylation

Chemoselectivity in Boc protection refers to the preferential protection of one amino group over other functional groups or even other amines within the same molecule. Several factors govern this selectivity:

Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines and will react preferentially with Boc₂O. Similarly, aliphatic amines are more nucleophilic than aromatic amines, allowing for selective protection. jk-sci.com

Steric Hindrance: The bulky nature of the Boc group can be exploited to achieve selectivity. Less sterically hindered amines will react more readily than those in a more crowded environment.

Reaction Conditions: The choice of solvent and base can influence chemoselectivity. For instance, in the presence of both an amine and an alcohol, the more nucleophilic amine can be selectively protected. total-synthesis.com Using a non-nucleophilic base is crucial to avoid side reactions.

Catalysts: The use of catalysts can enhance selectivity. For example, certain ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org

Orthogonal Deprotection Strategies for the Boc Group

A key advantage of the Boc group is its susceptibility to removal under acidic conditions, while remaining stable to basic, nucleophilic, and reductive conditions. total-synthesis.com This allows for "orthogonal" deprotection, where the Boc group can be selectively removed without affecting other protecting groups in the molecule. organic-chemistry.org

The standard method for Boc deprotection involves treatment with a strong acid. masterorganicchemistry.com Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), is the most common reagent for this purpose. jk-sci.com Hydrochloric acid (HCl) in solvents such as methanol (B129727) or dioxane is also widely used. wikipedia.orgfishersci.co.uk

The mechanism of acid-mediated cleavage begins with the protonation of the carbonyl oxygen of the carbamate (B1207046). commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which then typically deprotonates to form isobutene gas. total-synthesis.com The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide. jk-sci.comcommonorganicchemistry.com

Interactive Table: Common Acidic Reagents for Boc Deprotection

| Reagent | Solvent(s) | Key Features |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Highly effective and the most common method. jk-sci.com |

| Hydrochloric acid (HCl) | Methanol, Dioxane, Ethyl Acetate (B1210297) | A common and cost-effective alternative to TFA. fishersci.co.uk |

| Phosphoric acid | Aqueous solution | An environmentally benign option for deprotection. |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Dichloromethane (DCM) | Can offer selectivity in certain contexts. jk-sci.comwikipedia.org |

Selective Deprotection in Poly-Protected Systems

The acid-lability of the Boc group makes it orthogonal to several other common amine protecting groups. This is particularly valuable in complex syntheses, such as solid-phase peptide synthesis (SPPS). total-synthesis.com

Boc vs. Fmoc: The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine) and stable to acid. Therefore, in a molecule containing both Boc and Fmoc protected amines, the Boc group can be selectively removed with acid, leaving the Fmoc group intact, and vice versa. total-synthesis.com

Boc vs. Cbz: The benzyloxycarbonyl (Cbz or Z) group is removed by catalytic hydrogenation and is stable to the acidic conditions used for Boc removal. This allows for the selective deprotection of a Boc group in the presence of a Cbz group. total-synthesis.com

Boc vs. Alloc: The allyloxycarbonyl (Alloc) group is cleaved by transition metal catalysis (e.g., Palladium) and is also orthogonal to the acid-labile Boc group. total-synthesis.com

This orthogonality allows for the sequential deprotection and elaboration of different parts of a molecule, which is a fundamental strategy in modern organic synthesis.

The removal of the Boc group under acidic conditions proceeds through a specific mechanistic pathway:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc-carbamate by a strong acid. commonorganicchemistry.com This step makes the carbonyl carbon more electrophilic.

Formation of the tert-Butyl Cation: The protonated carbamate then fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Formation of Isobutene: The highly reactive tert-butyl cation can be trapped by nucleophiles or, more commonly, undergo elimination of a proton to form isobutene gas. total-synthesis.com The formation of gaseous byproducts (isobutene and CO₂) helps to drive the reaction to completion.

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. commonorganicchemistry.com

It is important to note that the intermediate tert-butyl cation can sometimes lead to side reactions by alkylating nucleophilic sites on the substrate. acsgcipr.org In such cases, scavengers like anisole (B1667542) or thioanisole (B89551) can be added to trap the cation. wikipedia.org

Comparative Analysis of Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis Methodologies

In the field of Solid-Phase Peptide Synthesis (SPPS), two primary strategies have dominated: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. americanpeptidesociety.org Both methodologies are foundational to the stepwise assembly of amino acids on a solid support, but they differ fundamentally in their chemical approach, particularly regarding the choice of protecting groups and the conditions required for their removal. slideshare.netiris-biotech.de

The Boc strategy, developed first by R. Bruce Merrifield, employs the acid-labile Boc group for the temporary protection of the N-α-amino group of the growing peptide chain. chempep.compeptide.com Side-chain functional groups of the amino acids are typically protected by benzyl (B1604629) (Bzl)-based groups, which are also acid-labile but require much stronger acidic conditions for removal. slideshare.netpeptide.com The repetitive deprotection of the N-α-Boc group is carried out using a moderately strong acid, commonly trifluoroacetic acid (TFA). americanpeptidesociety.orgchempep.com The final step, which involves cleaving the completed peptide from the resin support and removing all the side-chain protecting groups simultaneously, requires treatment with a very strong, hazardous acid such as anhydrous hydrofluoric acid (HF). slideshare.netiris-biotech.de

In contrast, the Fmoc strategy is based on an orthogonal protection scheme. slideshare.netiris-biotech.de It utilizes the base-labile Fmoc group for N-α-amino protection. creative-peptides.com This group is stable under acidic conditions but is rapidly removed by treatment with a secondary amine base, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgcreative-peptides.com The side-chain protecting groups used in this strategy are acid-labile, typically based on the tert-butyl (tBu) moiety. slideshare.netiris-biotech.de Consequently, the final cleavage from the resin and removal of side-chain protectors is achieved using a single treatment with a moderately strong acid like TFA, avoiding the need for HF. slideshare.net

A detailed comparison of the key features of the Boc and Fmoc SPPS strategies is presented below.

| Feature | Boc Strategy | Fmoc Strategy |

| N-α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| N-α-Deprotection Reagent | Moderate Acid (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.org | Base (e.g., 20% Piperidine in DMF) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile groups (e.g., Benzyl, Bzl) slideshare.netiris-biotech.de | Acid-labile groups (e.g., tert-Butyl, tBu) slideshare.netiris-biotech.de |

| Final Cleavage Reagent | Strong Acid (e.g., Hydrofluoric Acid, HF) iris-biotech.de | Moderate Acid (e.g., Trifluoroacetic Acid, TFA) slideshare.net |

| Orthogonality | Based on differential acid lability (less orthogonal) slideshare.netiris-biotech.de | True orthogonal protection scheme (Base vs. Acid) slideshare.netiris-biotech.de |

| Primary Advantage | Robust, well-established method; can be better for sequences prone to base-mediated side reactions. americanpeptidesociety.org | Milder deprotection conditions; avoids hazardous HF; suitable for automation and acid-sensitive sequences. americanpeptidesociety.orgiris-biotech.decreative-peptides.com |

| Primary Disadvantage | Requires use of highly toxic and corrosive HF for final cleavage; harsher overall conditions. slideshare.netiris-biotech.de | The basic deprotection step can sometimes cause side reactions like racemization or diketopiperazine formation. |

Derivatization and Functionalization Strategies of Boc 4 Aminobutyric Acid

Carboxylic Acid Functionalization

The carboxylic acid moiety of Boc-4-aminobutyric acid is a primary site for a variety of chemical modifications. Its reactivity allows for the formation of esters, amides, and the construction of heterocyclic systems, making it a key handle for molecular elaboration.

Esterification of the carboxylic acid group is a common strategy to increase its reactivity for subsequent reactions, particularly for amide bond formation. This is achieved by converting the carboxylic acid into an "active ester." Active esters contain electron-withdrawing groups that make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. thieme-connect.de

These esters are generally stable enough to be purified and stored but are significantly more reactive towards amines than the parent carboxylic acid. thieme-connect.de Common methods for preparing active esters from N-protected amino acids involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an alcohol, such as N-hydroxysuccinimide (NHS) or various substituted phenols. thieme-connect.deresearchgate.net The level of activation in substituted phenyl esters corresponds to the increasing acidity of the phenol (B47542) used. thieme-connect.de

The formation of these active esters is a crucial step in the synthesis of research probes, where the this compound unit can act as a flexible linker or spacer, connecting a reporter molecule (like a fluorophore) to a biologically active molecule.

| Activating Agent | Resulting Active Ester | Typical Conditions |

| N-hydroxysuccinimide (NHS) | NHS Ester | DCC or EDC, CH₂Cl₂, rt |

| 4-Nitrophenol | 4-Nitrophenyl Ester | DCC or EDC, CH₂Cl₂ or Pyridine (B92270) |

| Pentafluorophenol | Pentafluorophenyl Ester | DCC, Ethyl Acetate (B1210297), 0°C to rt |

| 1-Hydroxybenzotriazole (HOBt) | HOBt Ester | DCC or EDC, DMF, rt |

The most frequent transformation of the carboxylic acid group in this compound is its conversion to an amide. This reaction is fundamental in peptide synthesis, where the molecule can be incorporated as a non-standard amino acid or a linker. researchgate.net The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. iris-biotech.de

A wide array of coupling reagents has been developed to facilitate this transformation efficiently and with minimal side reactions, such as racemization. bachem.com These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an O-acylisourea for carbodiimides), which is then readily attacked by the amine nucleophile to form the stable amide bond. iris-biotech.de The choice of reagent and conditions depends on factors like the reactivity of the specific amine and the desired solvent. nih.gov

| Coupling Reagent | Common Additive | Typical Solvents | Key Features |

| DCC (Dicyclohexylcarbodiimide) | HOBt, DMAP | CH₂Cl₂, DMF | Inexpensive; byproduct (DCU) is poorly soluble. bachem.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | CH₂Cl₂, DMF, Water | Water-soluble byproduct; useful in aqueous media. nih.gov |

| TBTU / HBTU | DIPEA, NMM | DMF, NMP | High efficiency; soluble byproducts. bachem.com |

| HATU | DIPEA, NMM | DMF, NMP | Very effective for hindered couplings. nih.gov |

| BOP (Castro's Reagent) | DIPEA | DMF | Excellent coupling; carcinogenic byproduct (HMPA). bachem.com |

Derivatives of 4-aminobutyric acid can undergo intramolecular cyclization to form γ-lactams (2-pyrrolidinones). rsc.org This transformation typically requires activation of the carboxylic acid group, followed by nucleophilic attack by the free amine. In the case of this compound, the Boc group must first be removed to unmask the amine nucleophile.

Once the amine is deprotected, the resulting 4-aminobutyric acid can cyclize, often promoted by heat or the same coupling agents used for intermolecular amide bond formation. The rate of this intramolecular reaction is highly dependent on the substitution pattern on the carbon backbone. rsc.org This strategy is valuable for synthesizing substituted pyrrolidinone rings, which are common structural motifs in pharmaceuticals. For instance, studies on N- and α-substituted derivatives of 4-aminobutyric acid have shown that they can undergo rapid cyclization under physiological pH and temperature, with half-lives as short as a few seconds. rsc.org In some cases, the cyclization of active esters of N-Boc protected unsaturated γ-amino acids can proceed spontaneously in the presence of a weak base to yield γ-lactams. rsc.org

Transformations Involving the Boc-Protected Amine

The Boc-protected amine group provides a stable anchor during the functionalization of the carboxylic acid. However, for further derivatization at the nitrogen atom, this protecting group must typically be removed. The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. nih.gov Once the primary amine is liberated, it can undergo a variety of transformations.

Following Boc deprotection, the resulting primary amine of 4-aminobutyric acid (or its esterified derivative) can be functionalized through N-alkylation or N-acylation.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reductive amination with aldehydes or ketones or by direct reaction with alkyl halides. The reaction of amines with alkyl halides can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium (B1175870) salts. nih.gov To achieve selective mono-alkylation, specific conditions may be required. One advanced method involves the use of an electrogenerated acetonitrile (B52724) anion as a base to deprotonate the amine, followed by the addition of an alkylating agent, which can lead to high yields of the N-alkylated product. nih.govresearchgate.net

N-Acylation is the reaction of the free amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This reaction is typically high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acid byproduct.

Urea (B33335) and ureido-substituted compounds are important pharmacophores. The primary amine of deprotected 4-aminobutyric acid derivatives is a suitable nucleophile for the synthesis of such structures. The most common methods for preparing ureas involve:

Reaction with Isocyanates : The free amine reacts directly and often quantitatively with an alkyl or aryl isocyanate to form the corresponding substituted urea.

Reaction with Carbamoyl (B1232498) Chlorides : A carbamoyl chloride can be used as a direct acylating agent for the amine.

Stepwise Approaches : The amine can be reacted with a phosgene (B1210022) equivalent, like triphosgene (B27547) or carbonyldiimidazole (CDI), to form a reactive intermediate (an isocyanate or an imidazolyl carbamate), which can then be reacted with another amine to form the final urea product. This allows for the synthesis of unsymmetrical ureas. Research has detailed the synthesis of novel amino acid ureidoamides by reacting amino acid chlorides with aminoalcohols. researchgate.net

These strategies expand the synthetic utility of this compound, enabling its incorporation into a diverse range of complex molecules and functional materials.

Alpha-Carbon Functionalization and Side-Chain Diversification

The introduction of functional groups at the alpha-carbon (C2) of this compound is a primary strategy for creating novel gamma-amino acid derivatives. This is typically achieved by first converting the carboxylic acid to an ester to prevent interference and then generating a nucleophilic enolate at the alpha-position, which can subsequently react with various electrophiles.

Electrophilic and Nucleophilic Substitutions

The functionalization of the alpha-carbon of this compound derivatives often proceeds through the generation of an enolate intermediate. This nucleophilic species can then react with a variety of electrophiles in what is formally an alpha-substitution reaction. The process generally involves the deprotonation of the alpha-carbon of a this compound ester using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate can then be reacted with various electrophilic partners.

Alternatively, the alpha-position can be rendered electrophilic to react with nucleophiles. For instance, alpha-halogenation of the ester derivative provides a substrate for nucleophilic substitution reactions. While direct studies on this compound are not extensively detailed in readily available literature, the principles are well-established in the context of other amino acid derivatives.

Introduction of Diverse Chemical Moieties

The introduction of a wide range of chemical groups at the alpha-position allows for the synthesis of novel gamma-amino acid analogs with potentially unique pharmacological profiles.

Alkylation: The alkylation of the enolate of a this compound ester with alkyl halides is a fundamental method for introducing simple alkyl side chains. The stereoselectivity of this reaction can often be controlled through the use of chiral auxiliaries or catalysts.

Arylation: A significant advancement in this area is the stereoselective synthesis of N-Boc-α-aryl-γ-aminobutyric acids. One reported method involves the esterification of racemic α-aryl-β-cyanopropionic acid chlorides with a chiral auxiliary, followed by chromatographic separation of the diastereomers. The diastereomerically pure ester is then hydrolyzed to the enantiopure α-aryl-β-cyanopropionic acid, which is subsequently converted to the target N-Boc-α-aryl-γ-aminobutyric acid derivative. This multi-step process allows for the preparation of enantiomerically pure (αR)- and (αS)-configured products.

Hydroxylation and Amination: The introduction of heteroatoms at the alpha-position can be achieved through reactions with electrophilic oxygen and nitrogen sources. For example, enolates can be reacted with reagents like N-sulfonyloxaziridines for hydroxylation or azodicarboxylates for amination. These methods provide access to α-hydroxy and α,γ-diamino acid derivatives, respectively.

The following table summarizes some of the strategies for introducing diverse moieties at the alpha-carbon of gamma-amino acid derivatives, which are applicable to this compound.

| Moiety Introduced | General Strategy | Key Reagents |

| Alkyl | Alkylation of enolate | Strong base (e.g., LDA), Alkyl halide |

| Aryl | Asymmetric synthesis from α-aryl-β-cyanopropionic acids | Chiral auxiliary, Chromatographic separation |

| Hydroxyl | Electrophilic hydroxylation of enolate | N-sulfonyloxaziridines |

| Amino | Electrophilic amination of enolate | Azodicarboxylates |

Regioselective and Chemoselective Reaction Design

Achieving functionalization at a specific site in a molecule with multiple reactive centers is a significant challenge in organic synthesis. For this compound, the key reactive sites are the carboxylic acid, the Boc-protected amine, and the α-, β-, and γ-carbon atoms of the butyric acid chain.

Regioselectivity: The design of reactions to selectively target the alpha-carbon over other positions is crucial. The acidity of the α-protons is significantly higher than that of the β- and γ-protons due to the electron-withdrawing effect of the adjacent carboxyl group. This difference in acidity allows for the selective generation of an enolate at the alpha-position using a suitable base, without affecting the other C-H bonds. The choice of base and reaction conditions is critical to ensure high regioselectivity. For instance, strong, non-nucleophilic bases like LDA are ideal for this purpose.

Chemoselectivity: The presence of both a carboxylic acid and a Boc-protected amine necessitates careful planning to avoid unwanted side reactions.

Protection of the Carboxylic Acid: The carboxylic acid is significantly more acidic than the α-protons and will be readily deprotonated by strong bases. Therefore, it is almost always necessary to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), before attempting to generate an enolate at the alpha-carbon. This prevents the base from being consumed by an acid-base reaction and allows for the selective deprotonation at the desired position.

Stability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic conditions used for enolate formation. However, it is sensitive to strong acids. This orthogonality allows for the selective manipulation of the alpha-carbon under basic conditions without affecting the N-protecting group. Conversely, the Boc group can be selectively removed under acidic conditions without affecting ester groups that might be present at the carboxyl terminus or on a side chain introduced at the alpha-position.

A typical reaction sequence demonstrating regioselective and chemoselective functionalization would involve:

Esterification of the carboxylic acid of this compound.

Regioselective deprotonation at the alpha-carbon using a strong base to form the enolate.

Reaction of the enolate with an electrophile to introduce the desired functional group at the alpha-position.

Selective deprotection of either the N-Boc group (acidic conditions) or the ester group (saponification) as needed for further synthetic steps.

This careful orchestration of protecting groups and reaction conditions is fundamental to the successful and efficient derivatization of this compound.

Applications in Advanced Organic Synthesis and Chemical Biology Tool Development

Building Blocks for Peptide Synthesis and Peptide Mimics

The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). peptide.comspringernature.com Boc-4-aminobutyric acid, as a non-canonical amino acid derivative, is particularly valuable for creating peptides with modified structures and functions. chemimpex.com

This compound is readily incorporated into growing peptide chains using standard SPPS protocols. In this process, the carboxylic acid group of this compound is activated and reacted with the free N-terminus of a resin-bound peptide. peptide.comspringernature.com Following the coupling step, the Boc group is removed to reveal a new N-terminal amine, ready for the addition of the next amino acid. This iterative process allows for the precise assembly of linear peptide sequences containing the gamma-amino acid unit.

The incorporation of this building block is not limited to linear structures. It is also a key component in the synthesis of cyclic peptides. rsc.orgnih.gov Linear peptide precursors containing one or more this compound residues can be synthesized on a solid support, cleaved from the resin, and then cyclized in solution. nih.govmdpi.com The flexible four-carbon spacer of the aminobutyric acid moiety can influence the conformational properties of the resulting cyclic structure.

| Peptide Type | Role of this compound | Resulting Structural Feature |

| Linear Peptides | Acts as a chain extender or structural modifier. | Introduces increased flexibility into the peptide backbone compared to alpha-amino acids. |

| Cyclic Peptides | Serves as a flexible linker within the peptide backbone before cyclization. | Can facilitate ring formation and influence the final macrocyclic conformation. rsc.orgnih.gov |

| Hybrid Peptides | Functions as a bridge between peptide and non-peptide structural elements. | Creates novel architectures with combined properties. |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties. mdpi.com The incorporation of non-canonical amino acids like 4-aminobutyric acid is a primary strategy for creating peptidomimetics. mdpi.comnih.gov

By replacing a standard alpha-amino acid with a gamma-amino acid unit derived from this compound, researchers can alter the peptide backbone's spacing and hydrogen-bonding patterns. This modification can disrupt the typical secondary structures (like alpha-helices and beta-sheets) and make the resulting peptidomimetic resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between alpha-amino acids. The increased conformational flexibility imparted by the aminobutyric acid linker can also be critical for optimizing binding to biological targets. mdpi.com

Precursors for Complex Heterocyclic Systems

The functional groups of this compound—the protected amine and the carboxylic acid—make it a valuable starting material for the synthesis of various heterocyclic compounds.

Piperidine (B6355638) Derivatives: The carbon skeleton of this compound is a suitable precursor for constructing the piperidine ring, a common motif in pharmaceuticals. Synthetic routes can involve the reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and subsequent intramolecular cyclization via nucleophilic attack by the deprotected amine to form the six-membered ring. This strategy has been employed to create enantiomerically pure 3-(N-Boc amino) piperidine derivatives from precursors with similar carbon backbones, such as L-glutamic acid.

Pyrazole (B372694) Derivatives: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.itnih.govchim.it this compound can be chemically modified to generate the necessary 1,3-dicarbonyl functionality. For instance, the carboxylic acid can be converted into a β-keto ester, which can then undergo cyclocondensation to yield a pyrazole ring bearing a side chain derived from the original aminobutyric acid structure. chim.itresearchgate.net

Oxazole (B20620) Derivatives: The synthesis of oxazole rings can be achieved through various methods, including the cyclodehydration of β-hydroxy amides or the reaction of β-enamino ketoesters with hydroxylamine. nih.govinformahealthcare.com this compound can serve as a precursor to these key intermediates. For example, it can be coupled with another molecule to form a suitable amide, which is then elaborated into an oxazole. A notable application is the synthesis of novel 1,2-oxazole-4-carboxylate derivatives, which function as amino-acid-like building blocks, from N-Boc-protected cyclic amino acids. nih.gov

| Heterocycle | Key Synthetic Strategy | Potential Intermediate from this compound |

| Piperidine | Intramolecular cyclization. | N-Boc-4-amino-1-butanol (after reduction of carboxylic acid). |

| Pyrazole | Cyclocondensation with hydrazine. | A 1,3-dicarbonyl derivative formed from the aminobutyric acid backbone. chim.it |

| Oxazole | Cyclodehydration or condensation reactions. | A β-hydroxy amide or β-enamino ketoester derived from the parent compound. nih.govresearchgate.net |

Fused heterocyclic systems, where two or more rings share a bond, are prevalent in complex natural products and medicinal chemistry. This compound can be used to construct one of the rings in a fused system, which then serves as a scaffold for the formation of the second ring. A "cut-and-sew" strategy, involving the transition-metal-catalyzed C-C bond activation of a cyclobutanone (B123998) fused to another ring, is an advanced method for creating complex bridged and fused systems. nih.gov While not a direct application, the principles of using a flexible tether, similar to the aminobutyric acid chain, are central to these modern synthetic strategies for building fused rings.

Design and Synthesis of Amino Acid Analogs and Bioisosteres

This compound is not only an analog of the neurotransmitter gamma-aminobutyric acid (GABA) but also a platform for creating a diverse range of other amino acid analogs and bioisosteres. google.comnih.govresearchgate.net Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. nih.govnih.gov

The replacement of an amide bond in a peptide with a different chemical group is a common bioisosteric strategy to improve drug-like properties. nih.govdrughunter.com The flexible ethylene (B1197577) linker within the 4-aminobutyric acid backbone can be considered a bioisostere for a dipeptide unit in certain contexts, altering conformation and metabolic stability.

Furthermore, the carboxylic acid functional group of this compound can be replaced with known carboxylic acid bioisosteres, such as tetrazoles or boronic acids, to create novel analogs with potentially different biological activities, solubilities, and cell permeability profiles. nih.govdrughunter.com The Boc-protected amine allows for these chemical modifications to be performed on the carboxyl terminus without interfering with the nitrogen functionality.

| Original Structural Feature | Potential Bioisosteric Replacement | Potential Impact on Properties |

| Carboxylic Acid (-COOH) | Tetrazole Ring | Increased metabolic stability, altered pKa. nih.gov |

| Carboxylic Acid (-COOH) | Boronic Acid (-B(OH)₂) | Forms reversible covalent bonds with biological nucleophiles, neutral at physiological pH. drughunter.com |

| Amide Bond in a Peptide | 1,2,3-Triazole Ring | Increased metabolic stability, altered hydrogen bonding capacity. nih.gov |

| Alpha-Amino Acid Residue | 4-Aminobutyric Acid Residue | Increased backbone flexibility, resistance to proteolysis. mdpi.com |

Conformationally Restricted Gamma-Aminobutyric Acid Analogs

The flexibility of the GABA molecule allows it to adopt multiple conformations, not all of which are biologically active at its various receptor subtypes. To probe the specific conformations responsible for receptor binding and activation, chemists synthesize conformationally restricted analogs. These molecules incorporate cyclic or bicyclic scaffolds to limit the rotational freedom of the GABA backbone.

While direct synthetic routes starting from this compound to complex bicyclic GABA analogs are not extensively detailed in primary literature, its role as a key intermediate is evident. The general strategy involves the use of this compound as a flexible building block that can be incorporated into a pre-formed cyclic or bicyclic core. For instance, the synthesis of novel GABA analogs with bicyclo[3.1.0]hexane, bicyclo[3.1.0]hexene, bicyclo[4.1.0]heptane, or bicyclo[4.1.0]heptene backbones often starts with a diene intermediate which, after the construction of the bicyclic system, can be functionalized with a protected aminobutyl moiety derived from this compound. nih.gov The Boc protecting group is crucial in these multi-step syntheses to prevent unwanted side reactions of the amino group while other chemical transformations are carried out.

Table 1: Examples of Conformationally Restricted GABA Analog Scaffolds

| Scaffold Type | Example | Key Feature |

| Bicyclic Alkane | Bicyclo[3.1.0]hexane | Rigid structure limiting torsional angles. |

| Bicyclic Alkene | Bicyclo[3.1.0]hexene | Introduces partial planarity. |

| Fused Bicyclic | Bicyclo[4.1.0]heptane | Larger ring system with defined geometry. |

Synthesis of Gamma-Aminophosphonates as Bioisosteres

Gamma-aminophosphonates are bioisosteres of GABA, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution can lead to altered pharmacological properties, including enhanced potency and different receptor subtype selectivity. The synthesis of these analogs often requires strategic protection of the amino group, highlighting a key application for this compound.

A common approach to the asymmetric synthesis of γ-aminophosphonates involves the use of chiral starting materials. ias.ac.in While many syntheses start from α-amino acids, a plausible route utilizing this compound would involve its conversion to a suitable electrophile. For example, the carboxylic acid of this compound could be reduced to the corresponding alcohol, which is then converted to a leaving group (e.g., a halide or tosylate). This protected γ-amino alkyl halide can then undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) to introduce the phosphonate (B1237965) group. The Boc protecting group is essential to prevent the free amine from interfering with these transformations and can be readily removed in the final step to yield the desired γ-aminophosphonate.

Preparation of Substituted Butyric Acid Derivatives

This compound is a versatile starting material for the synthesis of various substituted butyric acid derivatives. The presence of the Boc protecting group allows for selective modifications at the carbon backbone or the carboxylic acid terminus.

For instance, the synthesis of chiral β-substituted γ-aminobutyric acid derivatives can be achieved through various stereoselective methods. rsc.org While some approaches utilize chiral auxiliaries or asymmetric catalysis on different starting materials, this compound can be employed in routes involving the functionalization of the carbon chain. One potential strategy involves the α- or β-functionalization of the butyric acid backbone through enolate chemistry, where the Boc-protected amine remains intact. Subsequent chemical manipulations can then lead to a wide range of substituted derivatives. The synthesis of these derivatives is of significant interest due to their potential as therapeutic agents. google.combiointerfaceresearch.com

Development of Chemically Caged Systems for Photochemical Control in Research

Chemically caged compounds are powerful tools in chemical biology that allow for the precise spatial and temporal release of a bioactive molecule using light. This compound is a key precursor in the synthesis of caged GABA analogs, which are used to study the dynamics of inhibitory neurotransmission.

Principles of Photoreactive Caging Group Attachment

The fundamental principle behind a caged compound is the covalent attachment of a photolabile protecting group, or "caging group," to a functional group of the bioactive molecule, rendering it inactive. For GABA, the caging group is typically attached to the carboxylic acid or the amino group. Upon irradiation with light of a specific wavelength, the caging group undergoes a photochemical reaction that results in its cleavage, releasing the active molecule. An ideal caging group should be stable in the dark, release the active molecule efficiently upon photolysis, and the photolysis byproducts should be biologically inert.

Synthetic Methodologies for Caged Gamma-Aminobutyric Acid Analogs

The synthesis of caged GABA analogs frequently utilizes this compound as the starting material. The Boc group protects the amine while the carboxylic acid is coupled to a photoreactive caging moiety. For example, a common strategy involves the esterification of the carboxylic acid of this compound with a photolabile alcohol, such as a derivative of o-nitrobenzyl alcohol. After the attachment of the caging group, the Boc protecting group is removed under acidic conditions to yield the caged GABA analog. This approach ensures that the amino group of GABA is free to interact with its receptors upon photorelease.

Table 2: Common Photoreactive Caging Groups for Carboxylic Acids

| Caging Group | Photolysis Wavelength (nm) | Key Features |

| o-Nitrobenzyl | ~350 | Well-established, moderate quantum yield. |

| Coumarin-based | ~400 | Higher quantum yields, can be two-photon sensitive. |

| MNI (Methoxy-7-nitroindolinyl) | ~365 | High quantum yield, rapid release kinetics. |

| DMNB (4,5-Dimethoxy-2-nitrobenzyl) | ~355 | Improved photophysical properties over o-nitrobenzyl. |

Self-Immolative Linkers and Spacers in Controlled Release Systems (Chemical Design Focus)

Self-immolative linkers are molecular constructs designed to fragment and release a payload molecule following a specific triggering event. Derivatives of 4-aminobutyric acid have been explored as potential self-immolative spacers due to their ability to undergo rapid intramolecular cyclization.

The chemical design of these systems focuses on attaching a "trigger" group to the nitrogen atom of the 4-aminobutyric acid scaffold and the payload molecule (e.g., a drug) to the carboxylic acid terminus via an ester or amide bond. Once the trigger is removed (e.g., by enzymatic cleavage or a change in pH), the now-free amine attacks the carbonyl carbon, leading to the formation of a stable five-membered γ-lactam ring and the concomitant release of the payload molecule. The rate of this intramolecular cyclization, and thus the rate of payload release, can be modulated by introducing substituents on the 4-aminobutyric acid backbone. Studies have shown that the half-lives for the cyclization of these spacers can range from a few seconds to several minutes at physiological pH and temperature, making them promising candidates for rapid drug delivery systems. ias.ac.in

Applications in Resin Functionalization and Material Science

This compound serves as a versatile chemical tool that extends beyond peptide and medicinal chemistry into the realms of advanced organic synthesis and material science. Its bifunctional nature, featuring a temporarily protected amine and a reactive carboxylic acid, makes it an ideal candidate for immobilizing onto solid supports and for integration into novel polymeric materials.

Functionalization of Resins for Solid-Phase Synthesis

In solid-phase synthesis, attaching the initial molecule to an insoluble polymer support (resin) is a critical step that facilitates the purification of reaction intermediates. chempep.com this compound is frequently employed as a stable linker or spacer molecule to functionalize various resins.

The process involves covalently attaching the carboxylic acid terminus of this compound to a reactive group on the resin, such as a chloromethyl or aminomethyl group. The Boc-protected amine remains available for subsequent deprotection and elongation of a molecular chain. This strategy is foundational to Boc-based Solid Phase Peptide Synthesis (SPPS). seplite.com The choice of resin is crucial as it dictates the conditions required for the final cleavage of the synthesized molecule from the solid support. chempep.com

For instance, attachment to a Merrifield resin creates a benzyl (B1604629) ester linkage that requires harsh acidic conditions, like treatment with anhydrous hydrogen fluoride (B91410) (HF), for cleavage. chempep.com To circumvent these harsh conditions, resins with more acid-labile linkers have been developed. Phenylacetamidomethyl (PAM) resins, for example, offer greater stability to the repeated trifluoroacetic acid (TFA) treatments used for Boc deprotection during synthesis, yet still require strong acid for final cleavage. peptide.comiris-biotech.de For synthesizing peptide amides, resins like benzhydrylamine (BHA) and the more acid-labile methylbenzhydrylamine (MBHA) resin are used, where the first amino acid is coupled via an amide bond. chempep.comcombichemistry.com

The use of this compound as a spacer can also be advantageous in minimizing steric hindrance between the growing synthetic chain and the polymer matrix of the resin, thereby improving reaction kinetics. chempep.com

| Resin Type | Functional Group for Attachment | Resulting Linkage | Typical Final Cleavage Conditions | Primary Use |

|---|---|---|---|---|

| Merrifield Resin | Chloromethyl | Benzyl Ester | Anhydrous HF | Synthesis of Peptide Acids chempep.com |

| PAM Resin | Aminomethyl (via a linker) | Phenylacetamido Ester | Anhydrous HF | Synthesis of Peptide Acids (higher stability to TFA) peptide.comiris-biotech.de |

| MBHA Resin | Benzhydrylamine | Amide | Anhydrous HF | Synthesis of Peptide Amides chempep.comchempep.com |

| Wang Resin | 4-Hydroxybenzyl alcohol | Benzyl Ester | 50-95% TFA in DCM | Synthesis of Peptide Acids (milder cleavage) peptide.com |

Role in Material Science

The structural attributes of 4-aminobutyric acid make it a valuable building block for creating novel polymers and functional materials. After the removal of the Boc protecting group, the resulting γ-aminobutyric acid (GABA) moiety can be incorporated into polymer backbones to tailor material properties.

Research has shown that the regular introduction of GABA into polyester (B1180765) chains results in the formation of poly(ester amide)s. mdpi.com These materials exhibit potentially desirable characteristics such as high melting points, good thermal stability, and enhanced biodegradability, particularly in marine environments, when compared to their homopolyester counterparts. mdpi.com The flexible four-carbon chain of the GABA unit can influence the polymer's crystallinity and mechanical properties.

Furthermore, the fundamental principles of interfacial polymerization used to create polyamide thin-film composite (TFC) membranes for nanofiltration and reverse osmosis rely on the reaction between amine and acyl chloride monomers. rsc.orgbwise.kr While standard monomers like m-phenylenediamine (B132917) and piperazine (B1678402) are common, there is ongoing research into novel monomers to improve membrane performance, such as water flux and antifouling properties. itu.edu.trnih.gov The bifunctional nature of 4-aminobutyric acid makes it a potential candidate for incorporation into such polyamide selective layers to introduce hydrophilicity and flexibility, thereby modifying the separation and surface characteristics of the membrane.

| Material Class | Role of 4-Aminobutyric Acid Unit | Potential Impact on Material Properties | Example Application |

|---|---|---|---|

| Poly(ester amide)s | Monomer integrated into the polymer backbone | Improves thermal stability and enhances biodegradability mdpi.com | Biodegradable plastics, fibers |

| Polyamide Thin-Film Composite Membranes | Potential co-monomer or surface modifying agent | Increases hydrophilicity and flexibility of the selective layer | Nanofiltration, reverse osmosis membranes itu.edu.tr |

| Functional Surfaces | Surface-grafted linker molecule | Provides a spacer with a terminal reactive group (amine or carboxyl) for further functionalization | Biosensors, biocompatible coatings |

Computational and Mechanistic Investigations of Boc 4 Aminobutyric Acid and Its Derivatives

Molecular Modeling and Conformational Analysis of Boc-Protected Structures

The three-dimensional structure of Boc-4-aminobutyric acid is not static; it exists as an ensemble of different conformations due to the rotational freedom around its single bonds. Molecular modeling and conformational analysis are essential for understanding which shapes the molecule preferentially adopts and how these shapes influence its properties and interactions with other molecules.

The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the conformational preferences of the 4-aminobutyric acid backbone. Computational techniques such as molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the potential energy surface of the molecule. These methods calculate the energy of different atomic arrangements, allowing for the identification of stable, low-energy conformers. The analysis often focuses on key dihedral angles along the carbon backbone and the amide bond of the Boc group. Studies on related peptide structures have shown that factors like intramolecular hydrogen bonding and steric hindrance dictate the adoption of specific folding motifs. nih.gov For this compound, the flexible four-carbon chain can adopt various extended or folded conformations, which can be critical for its ability to fit into an enzyme's active site or act as a spacer in larger molecular constructs.

Table 1: Key Dihedral Angles in Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| ω (omega) | Cα-N-C(O)-O | Defines the planarity of the carbamate (B1207046) group. Typically close to 180° (trans) or 0° (cis), with a strong preference for the trans conformation to minimize steric clash. |

| φ (phi) | N-Cα-Cβ-Cγ | Describes the rotation around the N-Cα bond, influencing the orientation of the Boc group relative to the carbon chain. |

| ψ (psi) | Cα-Cβ-Cγ-Cδ | Describes the rotation around the Cβ-Cγ bond, a key factor in the overall folding of the butyric acid chain. |

| χ (chi) | Cβ-Cγ-Cδ-C(OOH) | Describes the rotation around the Cγ-Cδ bond, determining the position of the terminal carboxyl group. |

These computational approaches provide a detailed picture of the molecule's structural dynamics, which is fundamental for understanding its chemical behavior and for designing molecules with specific three-dimensional shapes. sydney.edu.au

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are indispensable for investigating the intricate details of chemical reactions. rsc.org These studies provide information on the electronic structure of molecules and allow for the precise mapping of reaction pathways, including the identification of high-energy transition states and intermediate structures.

For this compound, QM calculations can elucidate the mechanisms of key reactions, such as the acid-catalyzed deprotection of the Boc group or its participation in peptide bond formation. For instance, in the deprotection reaction, QM models can map the step-by-step process of protonation, carbocation formation, and subsequent fragmentation. By calculating the energy barriers (activation energies) for each step, researchers can predict reaction rates and understand how different catalysts or solvent conditions might influence the reaction's efficiency. Methods like the B3LYP functional combined with basis sets like 6-31G(d,p) are commonly used for geometry optimizations and energy calculations. nih.gov

Further analyses, such as Natural Bond Orbital (NBO) analysis, can reveal how charge is redistributed among atoms during the reaction, providing insights into the electronic effects that stabilize or destabilize transition states.

Table 2: Hypothetical Activation Energies for a Two-Step Reaction Mechanism

| Reaction Step | Description | Computational Method | Calculated Activation Energy (ΔG‡) in kcal/mol |

| Step 1 | Formation of Intermediate A | B3LYP/6-31+G(d,p) | 15.2 |

| Step 2 | Conversion of Intermediate A to Product | B3LYP/6-31+G(d,p) | 10.8 |

Such studies are critical for optimizing reaction conditions in chemical synthesis and for understanding enzymatic mechanisms where derivatives of aminobutyric acid are involved. northwestern.edu

Theoretical Approaches to Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. Theoretical and computational approaches provide a quantitative framework for understanding and predicting these relationships. For this compound, this involves correlating its computed structural and electronic properties with its observed chemical behavior.

One powerful approach is the use of molecular descriptors calculated from the molecule's wave function. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges, can serve as indicators of reactivity. For example, the LUMO energy can indicate the susceptibility of the molecule to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons.

Studies on complex natural products have demonstrated that subtle changes in structure, such as those induced by binding to a biological target, can lead to dramatic changes in reactivity. nih.gov A binding-induced conformational change in a Boc-protected derivative, for instance, could alter the alignment of orbitals, making a previously stable group suddenly reactive. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to create mathematical equations that link these computed descriptors to experimental data, such as reaction rates or biological activity, enabling the prediction of properties for new, unsynthesized derivatives. sydney.edu.au

Table 3: Key Molecular Descriptors and Their Relevance to Reactivity

| Descriptor | Definition | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity or electron-donating ability. Higher energy often corresponds to greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity or electron-accepting ability. Lower energy often corresponds to greater reactivity towards nucleophiles. |

| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at the molecule's surface | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. |

| Atomic Charges | Distribution of electron density among the atoms | Helps in understanding electrostatic interactions and identifying reactive centers within the molecule. |

These theoretical frameworks provide predictive power, guiding the rational design of molecules with tailored reactivity.

Ligand Design Principles via Computational Chemistry

This compound can serve as a scaffold or building block in the design of new ligands—molecules that bind to biological targets like proteins or receptors. Computational chemistry is central to modern ligand design, accelerating the discovery of new therapeutic agents. nih.govnih.gov

The process often begins with understanding the three-dimensional structure of the target protein, a field known as structure-based drug design (SBDD) . ethernet.edu.et Using molecular docking programs, computational chemists can simulate how a library of virtual compounds, including derivatives of this compound, might fit into the binding site of a target protein. These programs score the potential binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). This allows for the prioritization of candidate molecules for synthesis and experimental testing. nih.gov

In cases where the target's 3D structure is unknown, ligand-based drug design (LBDD) is employed. nih.gov This approach uses a set of known active molecules to build a pharmacophore model—a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Derivatives of this compound can be designed to match this pharmacophore, increasing the likelihood of desired biological activity. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive 3D-QSAR models based on the steric and electrostatic fields of known ligands. nih.gov

Table 4: General Workflow for Computational Ligand Design

| Step | Description | Key Computational Tools |

| 1. Target Identification & Preparation | A biologically relevant protein target is selected, and its 3D structure (from X-ray crystallography or homology modeling) is prepared for computation. | Protein Data Bank (PDB), Schrödinger Maestro, MOE |

| 2. Binding Site Analysis | The location, size, shape, and physicochemical properties of the ligand-binding pocket are identified. | Pocket-finding algorithms, Grid-based potential mappers |

| 3. Virtual Screening / Docking | A library of virtual compounds is computationally docked into the binding site to predict binding affinity and pose. | AutoDock, GOLD, Glide, RosettaMatch nih.gov |

| 4. Scoring and Ranking | The docked poses are scored using functions that estimate binding free energy. Top-ranking compounds are selected. | Scoring functions (e.g., empirical, force-field based, knowledge-based) |

| 5. Lead Optimization | Promising "hit" compounds are computationally modified to improve properties like binding affinity, selectivity, and ADME (absorption, distribution, metabolism, excretion) profiles. | Free energy perturbation (FEP), Molecular dynamics simulations |

Through these computational strategies, the structural and electronic properties of this compound can be systematically modified to design novel ligands with high affinity and specificity for their biological targets.

Analytical Methodologies for Characterization and Quantification of Boc 4 Aminobutyric Acid Derivatives

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental for the structural elucidation of Boc-4-aminobutyric acid. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals that correspond to the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum typically shows a singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. The protons of the butyric acid backbone appear as multiplets.

¹³C NMR: The carbon NMR spectrum displays a characteristic signal for the quaternary carbon and the methyl carbons of the Boc group. The carbonyl carbon of the carbamate (B1207046) and the carboxylic acid, as well as the carbons of the aliphatic chain, also show distinct chemical shifts. mdpi.com

Interactive Table 1: Typical NMR Chemical Shifts for this compound

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Boc -C(CH₃)₃ | ~1.44 (s, 9H) | ~28.3 (3C) |

| Boc -C(CH₃)₃ | - | ~79.5 |

| Boc -C=O | - | ~156.0 |

| -NH-CH₂- | ~3.10 (t, 2H) | ~39.5 |

| -CH₂-CH₂-CH₂- | ~1.80 (quint, 2H) | ~25.0 |

| -CH₂-COOH | ~2.35 (t, 2H) | ~31.0 |

| -COOH | ~12.0 (s, 1H) | ~178.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For Boc-protected compounds, characteristic fragmentation pathways are observed.

Under electrospray ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. A hallmark of Boc-group fragmentation is the loss of isobutylene (B52900) (56 Da), resulting in a prominent [M+H-56]⁺ ion. nih.govreddit.com Other common fragmentations include the loss of the entire Boc group or cleavage of the butyric acid chain. doaj.org

Interactive Table 2: Characteristic Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Description |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M-H]⁻ | Deprotonated molecule |

| [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) |

| [C₄H₉]⁺ | tert-butyl cation (57 Da) |

| [M - C₅H₈O₂]⁺ | Loss of the Boc group (100 Da) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for the N-H bond of the carbamate, the C=O bonds of both the carbamate and the carboxylic acid, the O-H bond of the carboxylic acid, and the C-H bonds of the aliphatic chain. vscht.czspecac.com